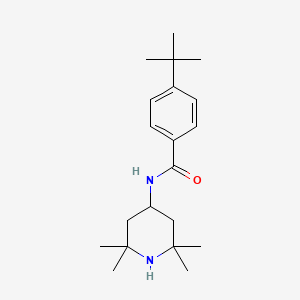
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide, also known as MDA19, is a synthetic cannabinoid compound that has been extensively studied in recent years. MDA19 has shown potential as a therapeutic agent for a range of conditions, including pain, inflammation, and neurodegenerative diseases. In
Aplicaciones Científicas De Investigación
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide has shown potential as a therapeutic agent for a range of conditions, including pain, inflammation, and neurodegenerative diseases. It has been shown to have analgesic effects in animal models of pain, and to reduce inflammation in models of arthritis and colitis. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. Activation of CB2 by N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide leads to a range of downstream effects, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
Biochemical and Physiological Effects
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects, including the modulation of immune function, the regulation of inflammation, and the promotion of neuroprotection. It has also been shown to have antioxidant and antiapoptotic effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, it is important to note that N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide is a synthetic compound and may not fully replicate the effects of endogenous cannabinoids in vivo. Additionally, the selectivity of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide for CB2 may limit its usefulness in certain experiments.
Direcciones Futuras
Future research on N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide could focus on its potential as a therapeutic agent for a range of conditions, including pain, inflammation, and neurodegenerative diseases. Additional studies could also explore the mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide and its downstream effects on immune function, inflammation, and neuroprotection. Finally, research could investigate the potential of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide as a tool for studying the role of CB2 in various physiological processes.
Métodos De Síntesis
The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide involves several steps, including the preparation of the key intermediate 7-hydroxy-2,3-dihydro-1,4-benzodioxin, which is then acetylated and coupled with 3-methoxybenzoyl chloride to yield N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide. The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Propiedades
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-11(20)14-9-16-17(24-7-6-23-16)10-15(14)19-18(21)12-4-3-5-13(8-12)22-2/h3-5,8-10H,6-7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOLBZGLEYDWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)OC)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5753058.png)

![N'-(4-ethoxybenzylidene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5753066.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753071.png)
![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B5753106.png)
![1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5753123.png)
![N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753131.png)
![ethyl 4-({[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5753135.png)


![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5753152.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5753158.png)
![3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5753162.png)